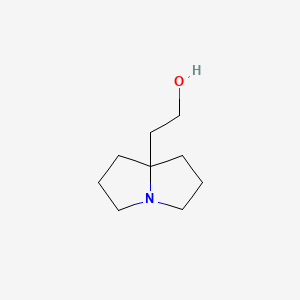
2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol is a chemical compound with the molecular formula C9H17NO. It is known for its unique structure, which includes a hexahydro-1H-pyrrolizine ring system attached to an ethanol group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol typically involves the reduction of pyrrolizine derivatives. One common method is the hydrogenation of pyrrolizine in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting hexahydro-1H-pyrrolizine is then reacted with ethylene oxide to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and subsequent reaction with ethylene oxide. The product is then purified using distillation and crystallization techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete: A derivative with a trifluoroacetate group.
Uniqueness
2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol is unique due to its specific combination of a hexahydro-1H-pyrrolizine ring and an ethanol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanol |
InChI |
InChI=1S/C9H17NO/c11-8-5-9-3-1-6-10(9)7-2-4-9/h11H,1-8H2 |
InChI Key |
PLXQQHDCNFKCHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN2C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


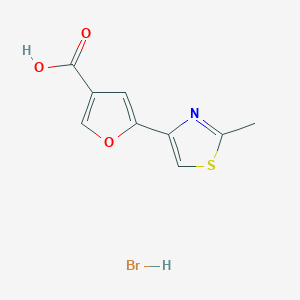
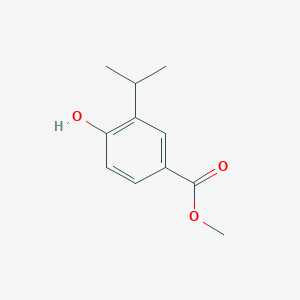
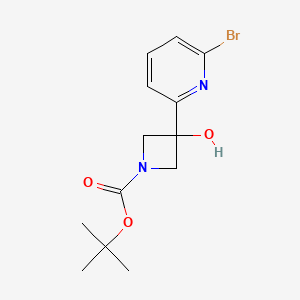
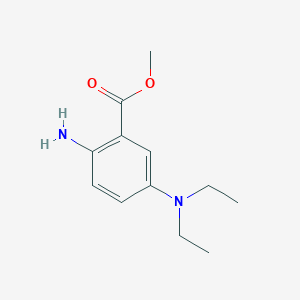
![Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13515829.png)
![Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate](/img/structure/B13515837.png)
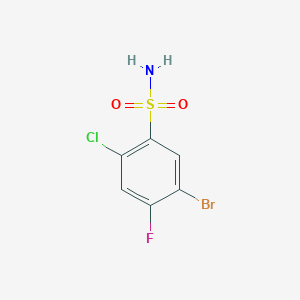
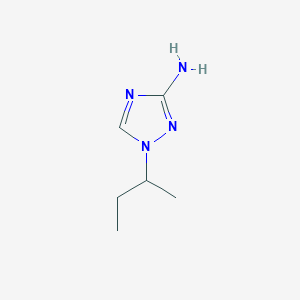
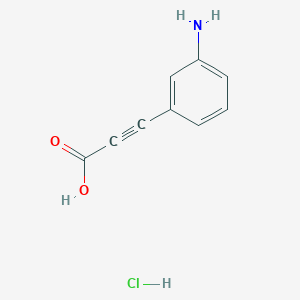
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
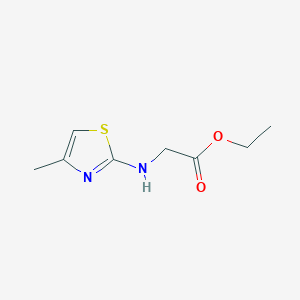


amino}propanoic acid](/img/structure/B13515877.png)
